Cas no 774517-20-3 (Solifenacin EP Impurity F)

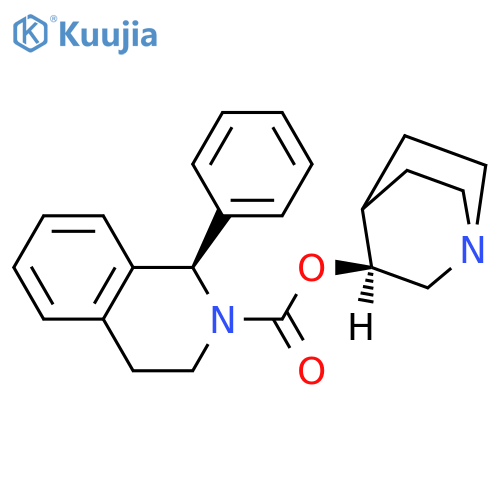

Solifenacin EP Impurity F structure

商品名:Solifenacin EP Impurity F

CAS番号:774517-20-3

MF:C23H26N2O2

メガワット:362.464745998383

MDL:MFCD28411493

CID:4728930

Solifenacin EP Impurity F 化学的及び物理的性質

名前と識別子

-

- Solifenacin Impurity 6(Solifenacin EP Impurity F)

- Solifenacin EP Impurity F (RS isomer)

- Solifenacin Succinate EP Impurity FQ: What is Solifenacin Succinate EP Impurity F Q: What is the CAS Number of Solifenacin Succinate EP Impurity F Q: What is the storage condition of Solifenacin Succinate EP Impurity F Q: What are the applications of Solifenacin Succinate EP Impurity F

- (3S)-1-Azabicyclo[2.2.2]oct-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Solifenacin EP Impurity F

-

- MDL: MFCD28411493

- インチ: 1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22-/m1/s1

- InChIKey: FBOUYBDGKBSUES-FGZHOGPDSA-N

- ほほえんだ: [C@@H]1(C2=CC=CC=C2)C2=C(C=CC=C2)CCN1C(O[C@@]1([H])C2CCN(CC2)C1)=O

計算された属性

じっけんとくせい

Solifenacin EP Impurity F 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-310970-1g |

774517-20-3 | 95% | 1g |

$0.0 | 2023-09-05 | ||

| Enamine | EN300-310970-1.0g |

774517-20-3 | 95% | 1.0g |

$0.0 | 2023-02-26 |

Solifenacin EP Impurity F 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

774517-20-3 (Solifenacin EP Impurity F) 関連製品

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 506-17-2(cis-Vaccenic acid)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量